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2-(1H-Imidazol-2-yl)pyridin-3-amine

Cat. No.: B15219327
CAS No.: 88128-92-1
M. Wt: 160.18 g/mol
InChI Key: KDYLOHVDSNERFO-UHFFFAOYSA-N
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Description

Contextual Significance of Imidazole (B134444) and Pyridine (B92270) Heterocycles in Organic Chemistry

Imidazole and pyridine rings are fundamental building blocks in organic chemistry, renowned for their presence in a vast array of biologically active compounds and functional materials. researchgate.netnih.govnih.gov The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a key component of essential biomolecules like the amino acid histidine and purines. nih.govijsrtjournal.com Its ability to act as both a hydrogen bond donor and acceptor, coupled with its aromatic stability, makes it a privileged scaffold in medicinal chemistry. nih.govijsrtjournal.com Imidazole derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antibacterial, and antifungal properties. nih.gove3s-conferences.orgmdpi.com

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is another cornerstone of organic chemistry. nih.gov It is a common motif in natural products, pharmaceuticals, and agrochemicals. The nitrogen atom in the pyridine ring imparts distinct electronic properties, influencing the molecule's reactivity and its ability to coordinate with metal ions. Pyridine and its fused ring systems are ubiquitous in medicinal research, demonstrating diverse pharmacological benefits. researchgate.netnih.gov

Unique Structural Attributes and Chemical Reactivity of 2-(1H-Imidazol-2-yl)pyridin-3-amine

The structure of this compound is characterized by the direct linkage of an imidazole ring to the 2-position of a pyridine ring, with an amine group at the 3-position. This specific arrangement of functional groups and heterocyclic systems gives rise to a unique set of properties. The proximity of the basic nitrogen atoms in both the pyridine and imidazole rings, along with the nucleophilic character of the amino group, suggests a rich and varied chemical reactivity. The potential for intramolecular hydrogen bonding and the ability to act as a multidentate ligand in coordination chemistry are key features of this molecule.

While specific experimental data on the reactivity of this compound is not extensively detailed in the provided search results, the reactivity of the parent imidazolylpyridine scaffold can be inferred. The synthesis of related imidazo[1,2-a]pyridines often involves the reaction of 2-aminopyridines with various carbonyl compounds, highlighting the reactivity of the pyridine nitrogen and the amino group. organic-chemistry.org The presence of the free amine group in the target molecule provides a handle for further functionalization, allowing for the synthesis of a diverse library of derivatives.

Overview of Research Trajectories for Imidazolylpyridine Scaffolds

Research into imidazolylpyridine scaffolds is a dynamic and expanding field. These structures are recognized for their broad therapeutic potential and are investigated for a multitude of applications. e3s-conferences.orgresearchgate.netresearchgate.net A significant research trajectory focuses on their medicinal applications, with studies exploring their efficacy as anticancer, anti-inflammatory, antiviral, and antimicrobial agents. researchgate.nete3s-conferences.orgnih.gov For instance, certain imidazo[4,5-b]pyridine derivatives have been investigated as potential anticancer and anti-inflammatory agents. nih.gov Another area of active research involves the use of imidazolylpyridines as ligands in coordination chemistry and as building blocks for functional materials, leveraging their unique electronic and structural properties. researchgate.net The synthesis of various substituted imidazo[1,2-a]pyridines is also a major focus, with the development of novel and efficient synthetic methodologies being a key objective. organic-chemistry.org

Rationale for Comprehensive Investigation of this compound

The rationale for a thorough investigation of this compound stems from the promising attributes of its constituent parts and their unique arrangement. The combination of the biologically significant imidazole and pyridine moieties within a single, compact framework suggests a high potential for discovering novel chemical and biological activities. The presence of the 3-amino group on the pyridine ring is particularly noteworthy, as it offers a versatile point for chemical modification, enabling the exploration of structure-activity relationships. This strategic placement of functional groups could lead to the development of compounds with enhanced biological profiles or novel material properties.

Research Objectives and Scope of Academic Inquiry

The primary research objectives for the academic inquiry into this compound encompass several key areas. A fundamental objective is the development of efficient and scalable synthetic routes to access this molecule and its derivatives. A thorough characterization of its physicochemical properties, including its spectroscopic data and crystal structure, is also essential to understand its behavior at a molecular level. Furthermore, a significant part of the research is directed towards exploring its potential applications. This includes a systematic evaluation of its biological activity across various assays and an investigation into its utility as a ligand for the synthesis of novel coordination complexes with interesting catalytic or material properties. The synthesis of new imine- and amine-bearing imidazo[1,2-a]pyrimidine (B1208166) derivatives and their screening for potential applications is an example of such academic inquiry. semanticscholar.org

PropertyValue
Molecular Formula C8H8N4
Molecular Weight 160.18 g/mol
IUPAC Name This compound

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N4 B15219327 2-(1H-Imidazol-2-yl)pyridin-3-amine CAS No. 88128-92-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88128-92-1

Molecular Formula

C8H8N4

Molecular Weight

160.18 g/mol

IUPAC Name

2-(1H-imidazol-2-yl)pyridin-3-amine

InChI

InChI=1S/C8H8N4/c9-6-2-1-3-10-7(6)8-11-4-5-12-8/h1-5H,9H2,(H,11,12)

InChI Key

KDYLOHVDSNERFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C2=NC=CN2)N

Origin of Product

United States

Synthetic Methodologies and Strategic Derivatization of 2 1h Imidazol 2 Yl Pyridin 3 Amine

Established Synthetic Pathways to 2-(1H-Imidazol-2-yl)pyridin-3-amine

Established synthetic routes to the 3-aminoimidazo[1,2-a]pyridine core, the parent structure of this compound, have traditionally involved multi-step sequences. A notable example is the cyclodehydration of α-aminopyridinyl amides. This method provides a controlled, stepwise approach to the desired heterocyclic system.

Stepwise Reaction Mechanisms and Reaction Conditions

A key established pathway involves the synthesis and subsequent cyclization of N-protected 2-aminopyridine-containing amides. This process can be broken down into the following key steps organic-chemistry.orgorganic-chemistry.org:

Amide Formation: The synthesis begins with the coupling of a suitable carboxylic acid to the exocyclic nitrogen of a 2-aminopyridine derivative. To ensure regioselectivity and prevent unwanted side reactions, the exocyclic amino group is often protected, for instance, with a tert-butyloxycarbonyl (Boc) group.

Activation and Cyclodehydration: The crucial cyclization step is achieved through the activation of the amide carbonyl group. A common reagent for this transformation is triflic anhydride (Tf₂O) in the presence of a mild base like 2-methoxypyridine. The triflic anhydride activates the amide, facilitating an intramolecular nucleophilic attack from the endocyclic nitrogen of the pyridine (B92270) ring. This results in the formation of the imidazole (B134444) ring.

Deprotection and Aromatization: The final step involves the removal of the protecting group (e.g., Boc) and subsequent aromatization to yield the stable 3-aminoimidazo[1,2-a]pyridine scaffold. This is typically accomplished by treatment with a base such as potassium carbonate (K₂CO₃) in a suitable solvent like tetrahydrofuran (THF) organic-chemistry.orgorganic-chemistry.org.

The reaction conditions for this cyclodehydration-aromatization sequence are generally mild, offering good functional group tolerance and scalability organic-chemistry.org.

Precursor Design and Synthesis for the Imidazolylpyridine Core

The design of precursors for this established pathway centers on the strategic construction of α-aminopyridinyl amides. The key precursor is a 2-aminopyridine derivative where the exocyclic amine is protected to direct the subsequent chemical transformations. The carboxylic acid coupling partner can be varied to introduce diversity at the 2-position of the final imidazo[1,2-a]pyridine (B132010) ring system.

The synthesis of these precursors typically involves standard peptide coupling techniques. For instance, a Boc-protected 2-aminopyridine can be reacted with a desired carboxylic acid using common coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like diisopropylethylamine (DIPEA). The resulting N-Boc-protected α-aminopyridinyl amide is then carried forward to the cyclodehydration step organic-chemistry.org. This modular approach allows for the systematic variation of substituents on the imidazolylpyridine core.

Modern Approaches in the Synthesis of this compound and Analogues

Modern synthetic chemistry has seen a shift towards more efficient and atom-economical methods. For the synthesis of this compound and its analogues, multicomponent reactions, metal-catalyzed couplings, and green chemistry protocols have become prominent.

Multicomponent Reaction Strategies

One of the most widely used MCRs for this purpose is the Groebke-Blackburn-Bienaymé (GBB) reaction . This is a three-component condensation of a 2-aminoazine (such as 2-aminopyridine), an aldehyde, and an isocyanide westminster.ac.ukresearchgate.net. The reaction is typically catalyzed by a Lewis or Brønsted acid. A plausible mechanism involves the initial formation of an imine from the 2-aminopyridine and the aldehyde. The isocyanide then undergoes a [4+1] cycloaddition with the imine, followed by tautomerization to yield the aromatic 3-aminoimidazo[1,2-a]pyridine product. A variety of catalysts have been employed to promote the GBB reaction, including scandium(III) triflate, p-toluenesulfonic acid, and perchloric acid researchgate.net.

Another notable MCR involves the reaction of a 2-aminopyridine, an aldehyde, and trimethylsilylcyanide (TMSCN) . This reaction, often mediated by microwave irradiation and catalyzed by scandium triflate, provides a direct route to 3-aminoimidazo[1,2-a]pyridines, avoiding the use of often foul-smelling isocyanides nih.gov.

Table 1: Comparison of Multicomponent Reactions for 3-Aminoimidazo[1,2-a]pyridine Synthesis
Reaction NameReactant 1Reactant 2Reactant 3Typical CatalystKey Features
Groebke-Blackburn-Bienaymé2-AminopyridineAldehydeIsocyanideSc(OTf)₃, p-TSAHigh atom economy, broad substrate scope.
TMSCN-based MCR2-AminopyridineAldehydeTrimethylsilylcyanideSc(OTf)₃Avoids the use of isocyanides.

Metal-Catalyzed Coupling Reactions for Imidazolylpyridine Linkages

Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been applied to the formation of the imidazo[1,2-a]pyridine scaffold. Copper and palladium catalysts are particularly prevalent in this context.

A notable example is the copper-catalyzed three-component reaction of 2-aminopyridines, aldehydes, and terminal alkynes, often referred to as an A³ coupling (aldehyde-alkyne-amine). This reaction allows for the efficient construction of the imidazo[1,2-a]pyridine ring system with substitution at the 2- and 3-positions acs.orgresearchgate.net. The reaction is typically catalyzed by a copper(I) salt, such as copper(I) iodide, and may be promoted by a co-catalyst or ligand.

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination , can be envisioned for the synthesis of the target molecule. For instance, a pre-functionalized 3-halo-2-(1H-imidazol-2-yl)pyridine could undergo a palladium-catalyzed cross-coupling reaction with an amine source to introduce the 3-amino group. While direct examples for the specific target molecule are not abundant, the principles of palladium-catalyzed C-N bond formation are well-established and offer a strategic approach to such derivatives nih.gov.

Table 2: Overview of Metal-Catalyzed Reactions for Imidazo[1,2-a]pyridine Synthesis
Metal CatalystReaction TypeReactantsBond Formed
Copper(I)A³ Coupling2-Aminopyridine, Aldehyde, AlkyneC-C and C-N
Palladium(0/II)Buchwald-Hartwig Amination3-Halo-2-(imidazol-2-yl)pyridine, AmineC-N

Catalyst-Free and Green Chemistry Synthetic Protocols

In line with the principles of green chemistry, several catalyst-free and environmentally benign methods for the synthesis of 3-aminoimidazo[1,2-a]pyridines have been developed.

Remarkably, the Groebke-Blackburn-Bienaymé reaction can proceed under catalyst-free conditions , particularly with reactive starting materials or under specific reaction conditions such as heating in green solvents. For instance, the reaction has been successfully carried out in water or deep eutectic solvents (DESs) like a mixture of choline chloride and urea, which are biodegradable and low-cost researchgate.netresearchgate.net. These solvent systems can promote the reaction by stabilizing intermediates and facilitating the necessary proton transfers.

The use of microwave irradiation has also been shown to accelerate the synthesis of 3-aminoimidazo[1,2-a]pyridines, often leading to significantly reduced reaction times and improved yields, thereby representing a greener alternative to conventional heating nih.govnih.gov. Furthermore, catalyst-free cascade reactions of 2-aminopyridine with substrates like 1-bromo-2-phenylacetylene have been reported to yield 3-arylimidazo[1,2-a]pyridines, showcasing another avenue for metal-free synthesis organic-chemistry.org. The use of ultrasound has also been explored as a green technique for promoting the synthesis of the parent imidazo[1,2-a]pyridine ring system organic-chemistry.org.

Optimization of Synthetic Parameters for Enhanced Efficiency

The efficient synthesis of this compound is crucial for its availability for further studies and applications. Optimization of synthetic parameters aims to maximize the yield and purity of the final product while ensuring the process is scalable.

While specific literature on the yield and purity enhancement for this compound is not extensively detailed, general principles from the synthesis of related imidazo[1,2-a]pyridines and other heterocyclic compounds can be applied. Key parameters that are typically optimized include reaction temperature, solvent, catalyst, and reaction time.

Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction rate and the formation of byproducts. For instance, in multicomponent reactions leading to similar fused imidazole systems, solvents like ethanol, methanol, or DMF are often employed. Microwave-assisted synthesis has also been shown to accelerate reaction times and improve yields in the synthesis of related heterocyclic amines.

Catalysis: The use of appropriate catalysts is a common strategy to enhance reaction efficiency. For the formation of the imidazole ring, various catalysts, including Lewis acids and transition metals, have been explored in the synthesis of analogous compounds. For example, copper-catalyzed aerobic oxidative coupling has been utilized for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and ketones.

Purification Techniques: Achieving high purity is essential. Common methods for the purification of this compound and its derivatives include:

Recrystallization: This technique is effective for removing impurities from solid products. The choice of solvent is critical and is determined experimentally to find a system where the compound has high solubility at elevated temperatures and low solubility at room temperature.

Column Chromatography: Silica gel column chromatography is a versatile method for separating the desired product from unreacted starting materials and byproducts. The selection of an appropriate eluent system is key to achieving good separation.

A hypothetical optimization of a synthetic step for a related compound is presented in the table below, illustrating how systematic variation of parameters can lead to improved outcomes.

Table 1: Hypothetical Optimization of Reaction Conditions for a Related Imidazole Synthesis

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1NoneEthanol802445
2CuI (10 mol%)DMF1001275
3Yb(OTf)3 (5 mol%)Toluene110882

Scaling up a chemical synthesis from the laboratory bench to a pilot plant or industrial scale presents several challenges. For the synthesis of this compound, considerations would include:

Reagent Cost and Availability: The cost and commercial availability of starting materials are critical for large-scale production.

Reaction Exotherms: Many chemical reactions are exothermic. On a large scale, efficient heat dissipation is crucial to prevent runaway reactions. The reaction profile must be carefully studied to ensure adequate cooling capacity.

Work-up and Isolation: Procedures that are straightforward on a small scale, such as extraction and column chromatography, can be cumbersome and expensive at a larger scale. Alternative purification methods like crystallization or salt formation are often preferred.

Process Safety: A thorough hazard evaluation of all reagents, intermediates, and reaction conditions is necessary to ensure safe operation on a large scale.

A multi-hundred-gram synthesis of a structurally related imidazole-thienopyridine highlighted the importance of selecting a robust cross-coupling method, with Stille and Negishi couplings proving more effective than others for large-scale production fabad.org.tr. This underscores the need for careful process development when considering the scalability of the synthesis of this compound.

Directed Derivatization Strategies for this compound

The core scaffold of this compound offers multiple sites for chemical modification, allowing for the systematic exploration of structure-activity relationships in drug discovery programs.

The pyridine and imidazole rings possess distinct electronic properties that can be exploited for selective functionalization.

Pyridine Moiety: The pyridine ring is generally electron-deficient and is susceptible to nucleophilic aromatic substitution, particularly if activating groups are present. The nitrogen atom in the pyridine ring can also be N-alkylated or N-oxidized to further modify the electronic properties of the ring system.

Imidazole Moiety: The imidazole ring contains two nitrogen atoms, one of which is pyrrole-like and the other pyridine-like. The pyrrole-like nitrogen can be deprotonated and subsequently alkylated or acylated. The carbon atoms of the imidazole ring can undergo electrophilic substitution, although the regioselectivity will be influenced by the substituents on both the imidazole and pyridine rings.

The primary amino group at the 3-position of the pyridine ring is a versatile functional handle for a wide range of chemical transformations.

Acylation and Sulfonylation: The amine can readily react with acyl chlorides, anhydrides, or sulfonyl chlorides to form the corresponding amides and sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct.

Alkylation: N-alkylation of the amino group can be achieved using alkyl halides or through reductive amination with aldehydes or ketones.

Diazotization: The primary aromatic amine can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This intermediate can then be subjected to a variety of Sandmeyer-type reactions to introduce a range of substituents, including halogens, cyano, and hydroxyl groups.

Predicting the regioselectivity of electrophilic aromatic substitution on the this compound scaffold requires consideration of the electronic effects of all substituents.

Pyridine Ring: The pyridine ring itself is deactivated towards electrophilic attack compared to benzene. The amino group at the 3-position is a strong activating group and is ortho-, para-directing. The imidazole substituent at the 2-position is generally considered to be electron-withdrawing, which would further deactivate the pyridine ring. The interplay of these effects would likely direct incoming electrophiles to the positions ortho and para to the amino group (positions 4 and 6), with the outcome also depending on steric hindrance.

Imidazole Ring: The imidazole ring is generally more reactive towards electrophiles than the pyridine ring. The position of electrophilic attack on the imidazole ring (C4 or C5) would be influenced by the electronic nature of the pyridine substituent and the reaction conditions. For imidazo[1,2-a]pyridines, electrophilic substitution typically occurs at the C3 position of the imidazole ring researchgate.net.

Table 2: Potential Derivatization Reactions of this compound

Reaction TypeReagentFunctional Group TargetedExpected Product
AcylationAcetyl ChlorideAmineN-(2-(1H-Imidazol-2-yl)pyridin-3-yl)acetamide
SulfonylationTos-ClAmineN-(2-(1H-Imidazol-2-yl)pyridin-3-yl)-4-methylbenzenesulfonamide
N-AlkylationMethyl IodideImidazole NH2-(1-Methyl-1H-imidazol-2-yl)pyridin-3-amine
NitrationHNO3/H2SO4Pyridine RingRegioisomeric nitro derivatives

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of 2-(1H-Imidazol-2-yl)pyridin-3-amine, offering a comprehensive view of its proton and carbon framework.

¹H NMR Spectroscopic Principles and Applications

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms within the molecule. In a typical ¹H NMR spectrum of a related compound, 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine, the aromatic perimidine protons exhibit characteristic signals. mdpi.com Specifically, two doublets of doublets are observed at 6.529 and 7.009 ppm, corresponding to the CH-4+9 and CH-6+7 protons, respectively, and a doublet for the CH-5+8 protons appears at 7.160 ppm. mdpi.com The proton at the C-2 position, connecting the two heterocyclic rings, is seen as a singlet at 5.470 ppm, while the two NH protons produce a singlet at 6.832 ppm. mdpi.com

For a simpler, related structure, 2-(1H-imidazol-2-yl)pyridine, the ¹H NMR spectrum displays distinct peaks that can be assigned to the protons on both the pyridine (B92270) and imidazole (B134444) rings. rsc.org The analysis of chemical shifts and coupling constants allows for the precise assignment of each proton.

¹³C NMR Spectroscopic Principles and Applications

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, with its chemical shift indicating its electronic environment. For instance, in related pyridine derivatives, the carbon atoms of the pyridine ring show characteristic resonances. rsc.org Similarly, the carbon atoms of the imidazole ring in various compounds have well-documented chemical shift ranges. ipb.pt The specific chemical shifts for the carbons in this compound would allow for the unambiguous assignment of the entire carbon framework.

Two-Dimensional NMR Techniques for Complex Assignment

To definitively assign all proton and carbon signals and to elucidate the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed. walisongo.ac.id

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling interactions. sdsu.edu Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically those on adjacent carbon atoms. youtube.comyoutube.com This is invaluable for tracing out the spin systems within the pyridine and imidazole rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu Each cross-peak in an HSQC spectrum links a proton signal to the signal of the carbon to which it is attached, providing a direct map of the C-H bonds in the molecule. walisongo.ac.id

The combined application of these 1D and 2D NMR techniques provides an unambiguous and complete assignment of the molecular structure of this compound. walisongo.ac.id

Infrared (IR) and Raman Spectroscopic Analysis Techniques

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in this compound by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of a related compound, 2-(1H-imidazol-2-yl)pyridine, shows characteristic absorption bands. nih.gov A notable feature in the IR spectrum of similar compounds is a broad band in the region of 3200–2200 cm⁻¹, which is indicative of a strong N-H···N hydrogen bond. researchgate.net The N-H stretching vibrations of the amine and imidazole groups typically appear as distinct bands in the region of 3500-3300 cm⁻¹. The C-N and C=N stretching vibrations of the pyridine and imidazole rings will produce a series of bands in the fingerprint region (1600-1400 cm⁻¹). For instance, the IR spectrum of N-(3-(1H-Imidazol-1-yl)propyl)-2-phenylquinazolin-4-amine shows a band at 3227 cm⁻¹ corresponding to the N-H stretch. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information. The orientation of imidazole on a metal surface can be studied using Surface-Enhanced Raman Scattering (SERS), which suggests that the molecule orients itself largely perpendicular to the surface. researchgate.net The disappearance of the in-plane deformation band of the N-H group and the appearance of a new peak at a lower frequency can indicate deprotonation and coordination to a metal center. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elucidating the fragmentation pattern of this compound.

In a typical mass spectrum of a related compound, 2-(1H-imidazol-2-yl)pyridine, the molecular ion peak [M]⁺ is observed at an m/z value corresponding to its molecular weight of 145.16 g/mol . nih.gov The fragmentation pattern provides structural information. For example, the GC-MS data for 2-(1H-imidazol-2-yl)pyridine shows a top peak at m/z 145, with other significant fragments at m/z 105 and 78. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which allows for the determination of its elemental composition. For instance, the HRMS data for N-(3-(1H-Imidazol-1-yl)propyl)-2-phenylquinazolin-4-amine showed an [M-H]⁻ ion at m/z 328.1562, which is very close to the calculated value of 328.1559. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Probing

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the molecule. The absorption of UV or visible light by this compound promotes electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum, a plot of absorbance versus wavelength, reveals the wavelengths at which these transitions occur. These absorptions are characteristic of the conjugated π-electron system of the pyridine and imidazole rings. The UV-Vis spectrum of a related compound, 2-(1H-imidazol-2-yl)pyridine, is available and provides a reference for the electronic properties of this class of compounds. nih.gov

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

For a compound to be analyzed by this method, a high-quality single crystal is required. The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the crystallographic data can be deduced.

While specific experimental crystallographic data for This compound is not available in the surveyed literature, a related compound, 2-(1H-imidazol-2-yl)pyridine , has been characterized by single-crystal X-ray diffraction, with its data deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 807749. sigmaaldrich.comnih.gov This provides a valuable reference point for the expected structural features of the title compound.

A hypothetical table of crystallographic data for This compound , based on typical parameters for similar organic molecules, is presented below to illustrate the type of information obtained from such an analysis.

Hypothetical Crystallographic Data for this compound

Parameter Value
Empirical formula C₈H₈N₄
Formula weight 160.18 g/mol
Crystal system Monoclinic
Space group P2₁/c
a (Å) Value
b (Å) Value
c (Å) Value
α (°) 90
β (°) Value
γ (°) 90
Volume (ų) Value
Z 4
Density (calculated) (g/cm³) Value
Absorption coefficient (mm⁻¹) Value
F(000) Value
R-factor (%) Value

Note: The values in this table are hypothetical and serve as an illustration of the data obtained from a single-crystal X-ray diffraction experiment.

The data would reveal the planarity of the imidazole and pyridine rings and the dihedral angle between them. Furthermore, the position of the amino group on the pyridine ring and the hydrogen bonding interactions in the crystal lattice would be precisely determined.

Elemental Analysis Methodologies for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a compound. This method serves as a crucial check for purity and to verify that the empirical formula of the synthesized compound matches the theoretical composition.

The analysis is typically performed using an automated elemental analyzer, which involves the combustion of a small, precisely weighed sample at high temperatures. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified, allowing for the calculation of the percentage of each element.

The theoretical elemental composition of This compound (C₈H₈N₄) is as follows:

Carbon (C): 59.99%

Hydrogen (H): 5.03%

Nitrogen (N): 34.98%

In a research setting, the experimentally determined values are expected to be within ±0.4% of the theoretical values to confirm the identity and purity of the compound.

Elemental Analysis Data for this compound

Element Theoretical % Found %
Carbon (C) 59.99 Value
Hydrogen (H) 5.03 Value
Nitrogen (N) 34.98 Value

Note: The "Found %" values are to be determined experimentally.

The concordance between the theoretical and found percentages provides strong evidence for the successful synthesis of the target molecule. This technique is often used in conjunction with spectroscopic methods to provide a comprehensive characterization of the compound.

Theoretical and Computational Chemistry Investigations of 2 1h Imidazol 2 Yl Pyridin 3 Amine

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular properties with high accuracy. DFT calculations for 2-(1H-Imidazol-2-yl)pyridin-3-amine involve various levels of analysis to understand its geometry, electronic distribution, and reactivity.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this process involves calculating the bond lengths, bond angles, and dihedral angles that result in the most stable structure.

Conformational analysis is crucial for molecules with rotatable bonds, as different spatial arrangements (conformers) can have different energy levels and, consequently, different stabilities. The rotation around the single bond connecting the pyridine (B92270) and imidazole (B134444) rings in this compound gives rise to various conformers. Computational studies, often performed using methods like DFT with a basis set such as B3LYP/6-31G, can identify the lowest-energy conformer. iu.edu.sa For similar bicyclic heterocyclic systems, potential energy surface (PES) scans are performed by systematically changing the dihedral angle between the two rings to locate the global minimum energy structure. researchgate.net The stability of different conformers is evaluated, with the one possessing the lowest energy being the most populated and representative form of the molecule under normal conditions. iu.edu.sa

Table 1: Illustrative Optimized Geometrical Parameters for a Related Imidazole-Pyridine System (Note: This data is representative and based on typical values for similar heterocyclic systems, as specific experimental or calculated data for this compound is not available in the cited literature.)

Parameter Bond/Angle Value (Å / Degrees)
Bond Length C(pyridine)-C(imidazole) ~1.47 Å
Bond Length C-N (imidazole) ~1.38 Å
Bond Length C-N (pyridine) ~1.34 Å
Bond Length C-NH2 ~1.39 Å
Bond Angle C-C-N (inter-ring) ~121°

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbitals

The electronic properties of a molecule are paramount in determining its chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a key role in chemical reactions. The HOMO, acting as an electron donor, is related to the ionization potential, while the LUMO, an electron acceptor, is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. irjweb.com A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. aimspress.com Conversely, a small gap indicates a molecule is more reactive and prone to intramolecular charge transfer. researchgate.net For imidazole derivatives, the HOMO-LUMO gap is typically calculated to be around 4.4 eV, reflecting significant chemical stability. irjweb.com The distribution of these orbitals is also informative; for instance, the HOMO is often localized on the more electron-rich portions of the molecule, while the LUMO is centered on electron-deficient areas. researchgate.net

Table 2: Representative Frontier Orbital Energies for an Imidazole Derivative (Note: This data is illustrative, based on a similar compound, N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine, calculated at the DFT/B3LYP/6–311++G(d,p) level.) irjweb.com

Orbital Energy (eV)
HOMO -6.29
LUMO -1.81

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) maps are valuable visual tools for understanding the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. deeporigin.com The MESP is plotted onto the electron density surface of the molecule, with different colors representing different potential values.

Typically, regions of negative electrostatic potential (colored red to yellow) are rich in electrons and are susceptible to electrophilic attack. These areas are usually found around electronegative atoms like nitrogen and oxygen. researchgate.net Regions of positive electrostatic potential (colored blue) are electron-poor and are prone to nucleophilic attack, often located around hydrogen atoms attached to electronegative atoms. researchgate.net For this compound, the MESP map would likely show negative potential around the nitrogen atoms of both the pyridine and imidazole rings, as well as the nitrogen of the amine group, indicating these as primary sites for electrophilic interaction. The hydrogen atoms of the amine group and the imidazole N-H would exhibit positive potential.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and electron delocalization within a molecule. It provides a detailed picture of the bonding and antibonding orbitals and the stabilizing interactions between them.

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry can accurately predict various spectroscopic properties, providing valuable data that can be used to interpret and verify experimental results.

Theoretical NMR Chemical Shift Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations of NMR chemical shifts (δ) for ¹H and ¹³C nuclei can be performed using methods like the Gauge-Invariant Atomic Orbital (GIAO) technique, often in conjunction with DFT. iu.edu.sa

These calculations provide predicted chemical shifts for each atom in the molecule. By comparing the calculated spectrum with the experimental one, a precise assignment of signals to specific atoms can be achieved. The calculations are typically performed for the optimized molecular geometry. Discrepancies between calculated and experimental shifts can often be explained by solvent effects or the presence of different conformers in a solution. For complex heterocyclic molecules, theoretical calculations are instrumental in assigning crowded or ambiguous regions of the NMR spectrum. iu.edu.sa

Table 3: Illustrative Calculated ¹H and ¹³C NMR Chemical Shifts (Note: This table is a hypothetical representation of expected chemical shifts for this compound based on general principles, as specific calculated data is not available in the cited literature.)

Atom Type Nucleus Expected Chemical Shift Range (ppm)
Pyridine Ring ¹H 7.0 - 8.5
Imidazole Ring ¹H 7.0 - 7.8
Amine Group ¹H (NH2) 4.0 - 6.0 (broad)
Imidazole N-H ¹H 10.0 - 12.0 (broad)
Pyridine Ring ¹³C 110 - 150

In-Depth Theoretical Analysis of this compound Remains Elusive

A comprehensive theoretical and computational investigation into the chemical compound this compound, including its simulated infrared (IR) and UV-Vis spectra, reactivity descriptors, and the influence of solvents on its molecular properties, cannot be provided at this time due to a lack of available scientific literature and dedicated computational studies on this specific molecule.

The requested analysis would typically involve the use of quantum chemical calculations, such as Density Functional Theory (DFT), to model the molecule's behavior. These calculations would provide insights into:

Simulated IR and UV-Vis Spectra: Predicting the vibrational frequencies and electronic transitions of the molecule, which are fundamental for its spectroscopic characterization.

Reactivity Descriptors and Global Reactivity Indices: Determining parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, ionization potential, electron affinity, chemical hardness, and electronegativity. These indices are crucial for understanding the molecule's reactivity and kinetic stability.

Solvent Effects on Molecular Properties: Investigating how the surrounding solvent medium affects the compound's structure, stability, and reactivity, using models like the continuum and explicit solvation approaches.

Without dedicated computational studies on this compound, the specific data required to populate the requested article sections and tables is not available. Further research and computational analysis focused specifically on this compound are needed to provide the detailed theoretical insights sought.

Coordination Chemistry and Metal Complexation of 2 1h Imidazol 2 Yl Pyridin 3 Amine

Ligating Properties of 2-(1H-Imidazol-2-yl)pyridin-3-amine

The unique structural arrangement of this compound dictates its behavior as a ligand in the formation of metal complexes.

Identification of Potential Donor Sites (N-heterocyclic and Amine)

This compound possesses three potential nitrogen donor sites for coordination with metal ions: the pyridine (B92270) nitrogen, the imidazole (B134444) nitrogen atoms, and the exocyclic amino group. The pyridine and imidazole rings are both heterocyclic structures containing sp2-hybridized nitrogen atoms with lone pairs of electrons available for donation. Specifically, the pyridine nitrogen and the imine-type nitrogen of the imidazole ring are the primary coordination sites. The amino group attached to the pyridine ring at the 3-position also has a lone pair of electrons on the nitrogen atom, making it a potential donor site. The syn orientation of the sp2 nitrogen atoms of the imidazole and pyridine rings makes it a bidentate chelating ligand, similar to 2,2'-bipyridine. researchgate.net

Basicity and Hemilability of the Ligand

The basicity of the different nitrogen atoms in this compound influences their coordinating ability. The imidazole moiety is generally more basic than the pyridine ring. researchgate.net Protonation and deprotonation processes, which primarily occur on the imidazole ring, can be studied to understand the donor characteristics of this fragment. run.edu.ng The concept of hemilability is also relevant to ligands like 2-(1H-imidazol-2-yl)pyridine derivatives, where one donor group can reversibly bind and unbind from the metal center, a property influenced by factors like solvent and the nature of the metal ion. run.edu.ngresearchgate.net For instance, solvent-induced ligand reconstitution and metal-ligand bond disconnection have been observed in related systems. run.edu.ng

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a metal salt in a suitable solvent. jscimedcentral.com The resulting complexes can be characterized using various analytical techniques to determine their structure and properties.

Coordination Modes and Geometries with Transition Metals

This compound and its analogs form complexes with a variety of transition metals, including Cu(II), Ni(II), Pd(II), Ru(II), Fe(II), Co(II), Zn(II), and Cd(II), as well as lanthanides like Eu(III). researchgate.netrun.edu.ngrsc.orgnih.gov The ligand typically acts as a bidentate N,N'-chelate, coordinating through the pyridine nitrogen and one of the imidazole nitrogens. This coordination often leads to the formation of stable five-membered chelate rings. nih.gov

The geometry of the resulting metal complexes varies depending on the metal ion, its oxidation state, and the stoichiometry of the reaction. Octahedral, distorted octahedral, square-pyramidal, and square planar geometries are commonly observed. researchgate.netmdpi.comsamipubco.com For example, with Cu(II), both distorted octahedral and distorted square-pyramidal geometries have been reported. researchgate.net Iron(II) complexes can exhibit spin-crossover behavior, where the spin state of the metal ion changes with temperature. researchgate.net In some cases, the ligand can lead to the formation of coordination polymers. rsc.org

Table 1: Examples of Metal Complexes with 2-(1H-Imidazol-2-yl)pyridine Derivatives and their Geometries

Metal IonLigand SystemObserved GeometryReference(s)
Cu(II)2,6-di(1H-imidazol-2-yl)pyridineDistorted square-pyramidal researchgate.net
Ni(II)2-(1H-imidazol-2-yl)pyridine derivativesDistorted octahedral run.edu.ngresearchgate.net
Pd(II)2-(1H-imidazol-2-yl)pyridine derivativesSquare planar researchgate.net
Fe(II)2,6-bis(1H-imidazol-2-yl)pyridineHigh-temperature spin crossover researchgate.net
Ru(II)2-(1H-imidazol-2-yl)pyrimidineDistorted octahedral researchgate.net
Zn(II)2-(1-hydroxy-4,5-dimethyl-1H-imidazol-2-yl)pyridine- researchgate.net
Eu(III)2-(pyridin-2-yl)-1H-benzo[d]imidazole- nih.gov
Cd(II)2-(1,2,4-1H-triazol-3-yl)pyridine- rsc.org

Factors Influencing Complex Stability and Stoichiometry

The stability of the metal complexes formed with this compound is influenced by several factors. The chelate effect, resulting from the bidentate coordination of the ligand, significantly enhances the stability of the complexes. researchgate.net The basicity of the ligand's donor atoms plays a crucial role, with more basic ligands generally forming more stable complexes. researchgate.net

The nature of the metal ion, including its size, charge, and electronic configuration, also has a profound impact on complex stability. researchgate.net The stoichiometry of the complexes, which can range from 1:1 to 1:2 or even 1:3 metal-to-ligand ratios, depends on the coordination preferences of the metal ion and the reaction conditions. researchgate.netmdpi.com Furthermore, the presence of substituents on the pyridine or imidazole rings can electronically and sterically influence the stability and structure of the resulting complexes. run.edu.ng

Spectroscopic and Structural Analysis of Metal Complexes

A variety of spectroscopic and structural techniques are employed to characterize the metal complexes of this compound.

Infrared (IR) spectroscopy is used to identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=N and N-H bonds. researchgate.net For instance, a characteristic N-H bending vibration can be observed around 1550 cm⁻¹. researchgate.net

UV-Vis spectroscopy provides information about the electronic transitions within the complex and can be used to study properties like solvatochromism and thermochromism, where the color of the complex changes with the solvent or temperature, respectively. researchgate.net These changes often correspond to alterations in the coordination geometry of the metal center. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study the structure of diamagnetic complexes in solution. mdpi.com

Table 2: Spectroscopic Data for a Representative Metal Complex

TechniqueObservationInterpretationReference
IR SpectroscopyShift in C=N and N-H stretching frequencies upon coordination.Confirms the involvement of the pyridine and imidazole nitrogens in bonding to the metal. researchgate.net
UV-Vis SpectroscopyChanges in absorption bands with solvent or temperature.Indicates solvatochromism or thermochromism, often linked to a change in coordination geometry. researchgate.net
X-ray DiffractionProvides precise bond lengths and angles.Determines the exact coordination geometry (e.g., octahedral, square-pyramidal). researchgate.net

Spectroscopic Signatures of Complex Formation (e.g., UV-Vis, EPR)

The formation of metal complexes with this compound and its analogs is readily monitored by various spectroscopic techniques, with UV-Vis and Electron Paramagnetic Resonance (EPR) spectroscopy being particularly informative.

UV-Vis Spectroscopy:

Electron Paramagnetic Resonance (EPR) Spectroscopy:

EPR spectroscopy is a powerful tool for studying paramagnetic metal complexes, such as those of Cu(II) and Ru(III). nih.govunife.it The EPR spectra of microcrystalline powders of Cu(II) complexes with pyridine and pyrazine (B50134) amide ligands have revealed a range of spectral patterns, from axial to rhombic and even inverse axial, which reflect the different coordination geometries around the copper center. mdpi.com For example, an axially elongated octahedral or square pyramidal geometry is often observed for Cu(II) in these types of complexes. mdpi.com The g-values and hyperfine coupling constants obtained from EPR spectra provide detailed information about the electronic ground state and the nature of the metal-ligand bonding. mdpi.comnih.gov For Ru(III) complexes with imidazole-containing ligands, EPR, in conjunction with ¹H NMR, has been used to distinguish between different bonding modes, which is crucial for understanding their interactions with biological macromolecules. nih.gov

Interactive Table: Spectroscopic Data for Metal Complexes

Metal IonLigand SystemTechniqueKey ObservationsReference
Cu(II)Pyridine/Pyrazine AmidesUV-Vis, EPRd-d absorptions (640-780 nm), varied EPR patterns (axial, rhombic, inverse axial) mdpi.com
Co(II)1,3-bis(3-(2-pyridyl)pyrazol-1-ylmethyl)benzeneUV-Visλmax at 290 nm researchgate.net
Ni(II)1,3-bis(3-(2-pyridyl)pyrazol-1-ylmethyl)benzeneUV-Visλmax at 293 nm researchgate.net
Ru(III)Imidazole-containing ligandsEPR, ¹H NMRParameters help determine binding sites in macromolecules nih.gov

X-ray Crystallography of Coordination Compounds

Single-crystal X-ray diffraction provides definitive structural information about the solid-state arrangement of atoms in a coordination compound. This technique has been instrumental in elucidating the precise coordination geometries, bond lengths, and bond angles of metal complexes containing this compound and related ligands.

For example, the crystal structures of dichloropalladium(II) complexes with derivatives of 2-(1H-imidazol-2-yl)pyridine have been determined, revealing how structural variations in the ligand influence the coordination environment of the palladium center. researchgate.net Similarly, the crystal structure of a dimeric Cu(II) complex with 2,6-di(1H-imidazol-2-yl)pyridine showed a distorted square-pyramidal geometry for the copper ion. The structures of copper(II)-diethylenetriamine-p-nitrobenzoate complexes have also been established, demonstrating variations in the coordination environment around the copper(II) metal center. unife.it

Interactive Table: Selected Crystallographic Data for Related Coordination Compounds

CompoundMetal IonCoordination GeometryKey Structural FeaturesReference
Dichloropalladium(II) complexesPd(II)Varies with ligandDemonstrates influence of ligand structure on coordination researchgate.net
[Cu(dien)(pnb)₂]·H₂OCu(II)Square pyramidalExample of a hybrid inorganic-organic complex unife.it
Cu(dien)₂₂Cu(II)Axially elongated octahedralDifferent coordination despite similar reactants unife.it
2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine--Rings are slightly twisted; forms 1D chains via H-bonds researchgate.net

Catalytic Applications of this compound Metal Complexes

Metal complexes derived from this compound and its analogs have emerged as promising catalysts for a range of organic transformations. The versatility of the ligand framework allows for the fine-tuning of the electronic and steric properties of the metal center, thereby influencing catalytic activity and selectivity.

The mechanistic role of these complexes in catalysis is multifaceted. The ligand can act as a spectator, simply providing a stable coordination environment for the catalytically active metal center. Alternatively, the ligand can be directly involved in the catalytic cycle, for instance, through hemilability, where one of the coordinating groups of the ligand can dissociate to open up a coordination site for substrate binding. researchgate.net

In some catalytic reactions, the redox properties of the metal center, which are modulated by the ligand, are crucial. For example, in oxidation or reduction reactions, the ability of the metal to cycle between different oxidation states is a key mechanistic feature. The electronic properties of the this compound ligand, being a combination of a π-deficient pyridine ring and a π-rich imidazole ring, can be tailored to stabilize specific oxidation states of the metal, thereby facilitating the catalytic process.

The design of the ligand is a powerful strategy for tuning the catalytic activity of the corresponding metal complexes. By introducing different substituents on the pyridine or imidazole rings, one can systematically alter the electronic and steric environment around the metal center.

For instance, the introduction of bulky groups on the ligand can create a specific steric pocket around the metal, leading to enhanced selectivity in reactions such as C-H amination. nih.gov The electronic nature of the substituents can also have a profound effect. Electron-donating groups on the ligand can increase the electron density at the metal center, which can be beneficial for certain catalytic transformations. researchgate.net Conversely, electron-withdrawing groups can make the metal center more electrophilic.

This tunability has been demonstrated in various catalytic systems. For example, ruthenium complexes with imidazolyl-amine ligands have shown promise in the dehydrogenation of formic acid, with the ligand structure playing a key role in the catalyst's performance. rsc.org Similarly, copper complexes with N,O-bidentate ligands have been used as catalysts for Chan-Lam coupling reactions. rsc.org The ability to fine-tune the ligand structure allows for the optimization of catalytic activity and selectivity for a specific desired transformation. nih.gov

Redox Behavior of Metal Complexes Incorporating this compound

The redox behavior of metal complexes containing this compound and related ligands is a key aspect of their chemistry, influencing their potential applications in catalysis and materials science. The electronic properties of the ligand play a significant role in modulating the redox potentials of the metal center.

Complexes of 2-(1H-imidazol-2-yl)pyridine with iron(II), cobalt(II), and ruthenium(II) have been prepared, and their electronic spectra suggest that this ligand is a weaker σ-donor and π-acceptor than 2,2'-bipyridine. researchgate.net A remarkable feature of these complexes is their facile deprotonation upon addition of a base. This deprotonation has a dramatic effect on the redox potential of the metal center, lowering the M(III)/M(II) potential by approximately 900 mV. researchgate.net This significant shift is attributed primarily to coulombic effects.

The ability to tune the redox potential through ligand modification is a powerful tool. For instance, in copper and cobalt complexes with substituted 2-(pyridin-2-yl)-1H-benzo[d]imidazole ligands, the introduction of different substituents on the benzimidazole (B57391) ring led to a shift in the redox potential of about 190-200 mV. acs.org This tunability is crucial for applications such as dye-sensitized solar cells, where matching the redox potential of the electrolyte to the energy levels of the dye is essential for efficient device performance. acs.org

The redox behavior of these complexes is often studied using cyclic voltammetry. For example, a copper(I) complex with a bis-amino-substituted N-heterocyclic carbene ligand exhibited two reversible one-electron transfer processes, indicating the stability of the different oxidation states. nih.gov

Mechanistic Investigations of Biological Interactions of 2 1h Imidazol 2 Yl Pyridin 3 Amine Derivatives

Structure-Activity Relationship (SAR) Studies and Molecular Design Principles

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the specific structural features of a molecule contribute to its biological activity. For derivatives of 2-(1H-imidazol-2-yl)pyridine, these studies have been instrumental in designing compounds with enhanced potency and selectivity.

Impact of Structural Modifications on Interaction Profiles

The biological activity of 2-(1H-imidazol-2-yl)pyridine derivatives can be significantly altered by making specific structural modifications. Research has shown that the nature and position of substituents on the imidazo[1,2-a]pyridine (B132010) ring system are crucial for their interaction with biological targets. nih.gov

For instance, in a series of 2-hydroxy-3-imidazo[1,2-a]pyridin-3-yl-2-phosphonopropionic acid derivatives, the substituent at the C6 position of the imidazo[1,2-a]pyridine ring was found to be a key determinant of their inhibitory activity against Rab geranylgeranyl transferase (RGGT). nih.gov Compounds with a carboxylic acid or amide group at this position showed activity at high concentrations, while those with halogen substituents like iodine, chlorine, and bromine exhibited varying degrees of potency, suggesting a trend related to the size and polarizability of the substituent. nih.gov Specifically, derivatives with a longer carbon chain at the imidazole (B134444) nitrogen showed increased anti-cancer efficacy. cnr.it

Similarly, the design of sorafenib (B1663141) derivatives incorporating the 2-(1H-imidazol-2-yl)pyridine scaffold has led to the development of potent BRAF kinase inhibitors. nih.gov In this context, compounds CLW14 and CLW27 demonstrated significant antiproliferative activity against the A375 cell line. nih.gov

Furthermore, modifications to the core structure, such as the introduction of phenyl groups at positions 4 and 5 of the imidazole ring, have been explored to enhance antiproliferative activity in various cancer cell lines. cnr.it The electronic effects on the imidazole-pyridine scaffold can be controlled by the R group at position 1 of the imidazole. cnr.it

The esterification of a carboxylic acid in the phosphonopropionate moiety of certain derivatives rendered them inactive, highlighting the importance of this functional group for biological activity. nih.gov

A study on imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogs as antimycobacterial agents revealed that specific structural features are necessary for their activity. openpharmaceuticalsciencesjournal.com

Below is an interactive table summarizing the impact of structural modifications on the biological activity of 2-(1H-Imidazol-2-yl)pyridin-3-amine derivatives.

Table 1: Impact of Structural Modifications

Derivative Class Modification Biological Target/Activity Key Finding Reference
2-hydroxy-3-imidazo[1,2-a]pyridin-3-yl-2-phosphonopropionic acids Substituent at C6 of imidazo[1,2-a]pyridine ring Rab geranylgeranyl transferase (RGGT) inhibition Nature of substituent dictates activity; halogens show a size/polarizability trend. nih.gov
Sorafenib derivatives Incorporation of 2-(1H-imidazol-2-yl)pyridine scaffold BRAF kinase inhibition Resulted in potent antiproliferative agents (CLW14, CLW27). nih.gov
Imidazole-pyridine hybrids Phenyl groups at positions 4 and 5 of imidazole Antiproliferative activity Enhanced anticancer effects. cnr.it
Imidazole-pyridine hybrids Alkyl chain length at imidazole nitrogen Anticancer efficacy Longer chains led to higher inhibitory effects. cnr.it
Phosphonopropionate derivatives Esterification of carboxylic acid RGGT inhibition Inactivated the inhibitor. nih.gov

Computational Approaches to SAR (e.g., QSAR)

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, play a crucial role in understanding the SAR of 2-(1H-imidazol-2-yl)pyridine derivatives. These approaches aim to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds.

For instance, a 3D-QSAR model was developed for imidazo[1,2-a]pyridine-3-carboxamide analogues as antimycobacterial agents. openpharmaceuticalsciencesjournal.com This model, which was built using a training set of twenty-seven compounds and validated with a test set of eleven, can be used to predict the activity of new, untested derivatives and guide the design of more potent compounds. openpharmaceuticalsciencesjournal.com

In another study, computational analyses, including molecular docking and QSAR, were used to investigate the binding affinity of imidazole-pyridine compounds to glycogen (B147801) synthase kinase-3β (GSK-3β), a potential therapeutic target. cnr.it These computational studies supported the experimental findings and provided insights into the binding modes of the most active compounds. cnr.it

Exploration of Molecular Targets and Pathways

Identifying the specific molecular targets and biological pathways affected by this compound derivatives is essential for understanding their mechanism of action and for the development of targeted therapies.

Enzyme Interaction Mechanisms (e.g., enzyme inhibition, modulation of activity)

Derivatives of 2-(1H-imidazol-2-yl)pyridine have been shown to interact with and modulate the activity of various enzymes.

One notable target is dipeptidyl peptidase-4 (DPP-4) , an enzyme involved in glucose metabolism. A series of imidazo[1,2-a]pyridine derivatives were designed as DPP-4 inhibitors. nih.gov Compound 5d, with a 2,4-dichlorophenyl group at the 2-position, was identified as a potent and selective DPP-4 inhibitor. nih.gov Molecular docking studies revealed that the pyridine (B92270) moiety of the imidazo[1,2-a]pyridine ring provides an additional π-π interaction with the Phe357 residue of DPP-4. nih.gov

Another key enzyme target is BRAF kinase , a component of the MAPK/ERK signaling pathway that is often mutated in cancer. nih.gov Derivatives of 2-(1H-imidazol-2-yl)pyridine have been designed as BRAF inhibitors, with some compounds showing potent antiproliferative activity against cancer cells with BRAF mutations. cnr.itnih.gov

Furthermore, Rab geranylgeranyl transferase (RGGT) , an enzyme involved in the post-translational modification of Rab GTPases, has been identified as a target. nih.gov Certain phosphonocarboxylic acid derivatives bearing the imidazo[1,2-a]pyridine scaffold have been shown to inhibit RGGT. nih.gov

Some imidazo[1,2-a]pyridine derivatives have also been found to act as COX-2 blockers . nih.gov

The table below summarizes the enzyme interaction mechanisms for this compound derivatives.

Table 2: Enzyme Interaction Mechanisms

Enzyme Target Derivative Class Mechanism of Interaction Key Finding Reference
Dipeptidyl Peptidase-4 (DPP-4) Imidazo[1,2-a]pyridines Inhibition Compound 5d is a potent and selective inhibitor, with the pyridine moiety forming a π-π interaction with Phe357. nih.gov
BRAF Kinase 2-(1H-imidazol-2-yl)pyridine derivatives Inhibition Potent antiproliferative activity against BRAF-mutated cancer cells. cnr.itnih.gov
Rab Geranylgeranyl Transferase (RGGT) Phosphonocarboxylic acid derivatives Inhibition Disruption of Rab protein prenylation. nih.gov

Receptor Binding Mechanisms (e.g., ligand-receptor interactions, binding affinity)

The interaction of 2-(1H-imidazol-2-yl)pyridine derivatives with cellular receptors is another important aspect of their biological activity.

For example, copper(II) complexes containing 2-(1H-imidazol-2-yl)pyridine have been shown to have a good binding affinity for human serum albumin (HSA) . nih.gov This interaction is significant as HSA is a major transport protein in the blood, and binding to it can affect the pharmacokinetics and biodistribution of the compounds.

Derivatives of imidazo[1,2-a]pyridine have also been investigated as antagonists of the Neuropeptide S Receptor (NPSR) . nih.gov SAR studies have been conducted to understand the interactions with Gq, Gs, and ERK pathways associated with this receptor. nih.gov

Interactions with Biomacromolecules (e.g., DNA, proteins, ion channels)

Beyond specific enzymes and receptors, 2-(1H-imidazol-2-yl)pyridine derivatives can interact with other essential biomacromolecules.

DNA is a significant target for many of these compounds. Copper(II) complexes of 2-(1H-imidazol-2-yl)pyridine have been shown to interact with DNA, primarily through an insertion mechanism. nih.gov These complexes can induce oxidative cleavage of DNA, a process that involves reactive oxygen species such as singlet oxygen, hydrogen peroxide, and superoxide (B77818) anion radicals. nih.gov The interaction of imidazole-pyridine derivatives with DNA has also been investigated through computational methods, looking at their binding to different DNA structures like the Dickerson-Drew dodecamer and G-quadruplex DNA. dntb.gov.ua Some imidazole/pyrrole polyamides have been designed to bind to the minor groove of DNA in a sequence-specific manner. beilstein-journals.org

In addition to DNA, these compounds interact with other proteins . The versatility of the imidazole ring in histidine allows for various types of interactions with proteins, including π-π stacking, hydrogen bonding, and coordination with metal ions. nih.gov A novel imidazo[1,2-a]pyridine derivative was shown to interact with the NF-κB p50 subunit, and this binding was augmented by curcumin (B1669340). nih.gov

The table below details the interactions of these derivatives with various biomacromolecules.

Table 3: Interactions with Biomacromolecules

Biomacromolecule Derivative/Complex Mode of Interaction Consequence of Interaction Reference
DNA Copper(II) complexes of 2-(1H-imidazol-2-yl)pyridine Insertion, Oxidative cleavage DNA damage, potential anticancer activity. nih.gov
DNA Imidazole-pyridine derivatives Intercalation, Minor groove binding Potential antitumoral and antimicrobial properties. dntb.gov.uabeilstein-journals.org
Human Serum Albumin (HSA) Copper(II) complexes of 2-(1H-imidazol-2-yl)pyridine Binding Affects pharmacokinetics and biodistribution. nih.gov

Mechanistic Insights into Cellular and Subcellular Effects

The biological activity of any compound is contingent upon its ability to enter cells and reach its molecular targets. This section dissects the mechanisms of cellular entry and the subsequent impact on cell fate.

Cellular Uptake and Intracellular Localization Mechanisms

The journey of a therapeutic agent begins with its passage across the cell membrane. For derivatives of this compound, which possess ionizable amine groups, electrostatic interactions are a key factor in cellular uptake. The cationic nature of such molecules at physiological pH can facilitate interaction with the negatively charged phospholipids (B1166683) of the cell membrane, promoting internalization. nih.gov While direct studies on this compound are limited, the principles governing the uptake of similarly charged molecules provide valuable insights. Cationic compounds are often efficiently taken up by cells, a phenomenon leveraged in drug delivery systems. nih.gov

Once inside the cell, the journey continues to specific subcellular compartments. The precise localization is crucial for the compound's mechanism of action. Fluorescently labeled nanoparticles, for instance, have been observed to appear as distinct spots that accumulate preferentially in the perinuclear region. nih.gov This localization is often tracked using techniques like confocal microscopy with fluorescent tags, which can reveal the distribution of the compound within organelles such as mitochondria or the nucleus. nih.gov The specific physicochemical properties of each derivative, such as lipophilicity and hydrogen bonding capacity, will ultimately dictate its unique intracellular distribution and target engagement. A diverse array of targeting mechanisms, from alternative splicing of target proteins to multiple transcription start points, can lead to a single gene product functioning in multiple cellular locations, highlighting the complexity of intracellular trafficking. nih.gov

Cell Cycle Modulation and Apoptosis Induction Mechanisms

Derivatives of the closely related imidazo[1,2-a]pyridine scaffold have demonstrated significant potential in oncology by modulating the cell cycle and inducing programmed cell death, or apoptosis. nih.govnih.gov These compounds can arrest the proliferation of cancer cells at specific phases of the cell cycle, preventing them from dividing and expanding. nih.gov

A key mechanism implicated in the pro-apoptotic activity of these derivatives is the induction of oxidative stress. nih.gov Certain imidazo[1,2-a]pyridine derivatives have been shown to markedly increase the activity of NADPH oxidase (NOX), leading to a surge in reactive oxygen species (ROS). nih.gov This ROS accumulation creates a toxic intracellular environment that can trigger the apoptotic cascade. The process involves impairing the mitochondrial membrane potential and altering the balance of pro- and anti-apoptotic proteins from the Bcl-2 family. nih.govnih.gov Specifically, these compounds can increase the expression of pro-apoptotic proteins like BAX and BAK1 while decreasing the levels of anti-apoptotic proteins such as Bcl-2. nih.govnih.gov This shift pushes the cell towards apoptosis. Furthermore, these compounds can interfere with critical cell signaling pathways, such as the IL-6/STAT3 pathway, which is known to promote inflammatory responses and cell survival in cancer. nih.gov By suppressing this pathway, the derivatives can effectively cut off survival signals, further promoting cell death. nih.gov

Table 1: Key Proteins and Pathways Modulated by Imidazo-Pyridine Derivatives in Apoptosis and Cell Cycle Regulation

Protein/Pathway Modulation Cellular Outcome Reference
NADPH Oxidase (NOX) Activity Increased Induction of ROS-mediated apoptosis nih.gov
BAX Expression Upregulated Promotion of apoptosis nih.govnih.gov
BAK1 Expression Upregulated Promotion of apoptosis nih.gov
Bcl-2 Expression Downregulated Promotion of apoptosis nih.govnih.gov
STAT3 Activation Suppressed Inhibition of survival signals, induction of apoptosis nih.gov

Computational Biology Approaches

Computational methods are indispensable tools in modern drug discovery, providing a framework for understanding and predicting how a ligand like this compound might interact with its biological targets. These in silico techniques guide the design of more potent and selective molecules.

Molecular Docking Studies of this compound with Biological Receptors

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is used to understand the binding mode and estimate the strength of the interaction. Docking studies on various imidazole and imidazopyridine derivatives have provided critical insights into their mechanism of action. nih.govnih.govresearchgate.net For example, a series of 2-(1H-imidazol-2-yl) pyridine derivatives were designed and screened for their inhibitory activity against BRAF kinase, a key protein in some cancers. nih.gov

These studies reveal that the stability of the ligand-receptor complex is governed by a combination of interactions, including hydrogen bonds, hydrophobic interactions, aromatic interactions, and van der Waals forces. nih.gov For instance, in the study of [1H,3H] imidazo[4,5-b] pyridine inhibitors of Lumazine synthase, docking suggested that hydrogen bonding and hydrophobic forces were key to stabilizing the enzyme-inhibitor complex. nih.gov The specific amino acid residues in the protein's active site that interact with the ligand can be identified, providing a detailed map of the binding pocket. This information is invaluable for structure-activity relationship (SAR) studies, which aim to link the chemical structure of a compound to its biological activity.

Table 2: Summary of Molecular Docking Studies on Related Imidazole Derivatives

Derivative Class Target Protein(s) Key Interactions Observed Computational Tool(s) Reference(s)
2-(1H-imidazol-2-yl) pyridine BRAF Kinase Not specified, focused on IC50 values Not specified nih.gov
[1H,3H] imidazo[4,5-b] pyridine Lumazine Synthase (M. tuberculosis) Hydrogen bonding, hydrophobic, aromatic, van der Waals VLifeMDS 4.3 Suite nih.gov
1,5-Diphenyl-1H-Imidazole Protein Tyrosine Kinase (2HCK), Peroxiredoxin (1HD2) Not specified, focused on binding energy Autodock Vina 4.2 researchgate.net
Imidazo[1,2-a]pyridine Not specified (Anti-leishmanial) Not specified, used for hit expansion Proprietary rsc.org

Molecular Dynamics Simulations for Ligand-Target Complex Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, allowing researchers to assess the stability and conformational changes of the ligand-target complex in a simulated physiological environment. nih.govjchemlett.com

This technique is crucial for validating the results of molecular docking. nih.gov By simulating the complex for nanoseconds or longer, researchers can confirm whether the binding pose predicted by docking is stable. researchgate.net MD simulations can reveal key amino acid residues that are critical for maintaining the interaction and stabilizing the inhibitor within the binding pocket. jchemlett.com For example, in a study of CDK2/4/6 inhibitors, MD simulations were used to comprehensively analyze the structure-activity relationships and validate the reasonableness of the docking models. nih.gov These simulations provide a deeper understanding of the binding kinetics and thermodynamics that govern the interaction, which is essential for rational drug design.

Virtual Screening and Library Design for Target-Specific Interactions

Virtual screening is a powerful computational strategy used to search large databases of chemical compounds for molecules that are likely to bind to a specific biological target. This approach allows for the rapid identification of promising "hit" compounds from vast chemical libraries, saving significant time and resources compared to traditional high-throughput screening. rsc.orgnih.gov

A notable example involved a collaborative virtual screening effort to identify new agents against visceral leishmaniasis. nih.govresearchgate.net Starting with an imidazo[1,2-a]pyridine hit, researchers used in silico methods to probe five different proprietary pharmaceutical company libraries. rsc.orgnih.gov This process rapidly expanded the number of active compounds, helping to build a robust structure-activity relationship (SAR). The insights gained from the screening results allowed for a thorough investigation of the pharmacophore—the essential features of the molecule required for biological activity. This knowledge, in turn, guided the design and synthesis of new analogues with improved antiparasitic activity and selectivity, demonstrating a successful cycle of virtual screening, library analysis, and lead optimization. nih.gov

Advanced Applications and Future Research Directions

2-(1H-Imidazol-2-yl)pyridin-3-amine as a Building Block in Complex Molecular Architectures

The structure of this compound makes it an ideal candidate as a foundational building block for creating more complex molecules and supramolecular structures. Chemical synthesis allows for the conversion of simpler substances into more intricate compounds, a process vital for pharmaceutical manufacturing and materials science. nih.gov The presence of three distinct nitrogen-containing functional groups (pyridine, imidazole (B134444), and a primary amine) offers multiple points for chemical modification and assembly.

These functional groups can act as ligands, forming stable complexes with various metal ions, or as reactive sites for covalent bond formation. This versatility allows the molecule to be incorporated into larger systems such as macrocycles, polymers, or metal-organic frameworks (MOFs). The ability to form well-defined three-dimensional cavities is a key feature in the design of cage-like systems for molecular recognition and catalysis. Research into related azacryptand systems demonstrates that careful selection of building blocks allows for the tuning of shape and size, leading to the creation of complex hosts for specific guest molecules. nih.gov The future direction for this compound in this area involves its use in synthesizing novel, large-scale molecular architectures with tailored functions.

Principles for Application in Materials Science

The electronic and structural properties inherent in the pyridyl-imidazole scaffold are highly relevant to materials science, particularly in the development of luminescent materials and chemical sensors.

Luminescent metal complexes are crucial for applications in lighting, displays, and as analytical probes. rsc.org The design of these materials often involves combining a metal ion with organic ligands that can effectively absorb and transfer energy, leading to light emission. The pyridine (B92270) and imidazole rings of this compound are excellent coordinating units for a variety of metals, including d10 metals like Zn(II) and Cu(I) and platinum-group metals like Pd(II) and Pt(II). nih.govrsc.orgd-nb.info

The photophysical properties of the resulting complexes, such as emission color and efficiency, are highly tunable based on the choice of metal and the ligand's structure. The emission often arises from metal-to-ligand charge transfer (MLCT) states. d-nb.info A well-established strategy to create efficient luminescent materials is the use of strong-field ligands containing carbon and nitrogen, which provide rigidity and a strong ligand field to suppress non-radiative decay pathways. nih.gov While extensive research exists on related pyridyl-based ligands in luminescent complexes, specific studies detailing the synthesis and photophysical properties of metal complexes with this compound are a promising avenue for future investigation.

Table 1: Principles for Designing Luminescent Metal Complexes

Principle Description Relevance to this compound
Ligand Design The electronic properties and rigidity of the organic ligand are critical for determining the energy of the excited states and minimizing non-radiative decay. The conjugated pyridyl-imidazole scaffold provides a rigid framework. The amine group offers a site for further functionalization to tune electronic properties.
Metal Ion Selection The choice of metal ion (e.g., d8, d10) influences the nature of the emissive state (e.g., MLCT, ligand-centered) and the emission lifetime. rsc.orgd-nb.info The bidentate N,N-coordination site is suitable for a wide range of transition metals known to form luminescent complexes.
Suppression of Quenching Molecular design aims to prevent quenching of luminescence caused by molecular vibrations, solvent interactions, or the presence of paramagnetic species. rsc.org The rigid structure of the ligand can help reduce vibrational quenching. Incorporation into larger, more constrained architectures could further enhance emission.

Fluorescent sensors are powerful tools for detecting specific chemical and biological species with high sensitivity. rsc.org The fundamental principle involves a "functional fluorophore" that changes its fluorescence properties (e.g., intensity, color) in response to an external stimulus, such as binding to a target analyte. nih.gov

The this compound scaffold is well-suited for this purpose. The nitrogen atoms of the pyridine and imidazole rings can act as a binding site for analytes, particularly metal ions. Upon binding, the electronic structure of the molecule would be perturbed, leading to a measurable change in its optical properties. The amino group provides an additional site for interaction or for attaching other recognition units. While general strategies for amine sensing and the use of heterocyclic compounds as optical probes are known, the application of this compound as a specific sensor for chemical or biological analytes has yet to be explored and represents a significant area for future research.

Exploration of Novel Reactivities and Transformation Pathways

The rich functionality of this compound suggests numerous possibilities for novel chemical transformations. The field of chemical synthesis continuously seeks to develop new reactions and pathways to build molecular complexity efficiently. nih.gov

The key reactive sites on this molecule include:

The Primary Amine (-NH2): This group can undergo a wide range of classical reactions, including acylation, alkylation, diazotization, and condensation with carbonyl compounds to form imines.

The Imidazole Ring: The N-H of the imidazole is acidic and can be deprotonated to form an imidazolate anion, a potent nucleophile. The ring itself can participate in electrophilic substitution or be used as a precursor to N-heterocyclic carbenes (NHCs).

The Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The ring can also undergo nucleophilic aromatic substitution or be functionalized through C-H activation methods.

Future research could focus on intramolecular reactions, where the different functional groups react with each other to form novel fused heterocyclic systems. For example, cyclization reactions involving the amine and a suitably functionalized imidazole or pyridine ring could lead to new polycyclic scaffolds of medicinal interest.

Development of Probes for Biological Pathway Elucidation

Fluorescent probes are indispensable tools in chemical biology for visualizing and understanding complex biological processes in real-time. nih.govrsc.org The design of such probes involves creating a molecule that can selectively interact with a biological target (e.g., an enzyme, receptor, or specific cellular environment) and report on this interaction through a change in fluorescence. nih.govnih.gov

A common strategy is to link a known bioactive molecule or targeting moiety to a fluorophore. chemrxiv.org The this compound scaffold, being a potential pharmacophore, could serve as the core of such a probe. For instance, it could be functionalized with a reactive group that binds to a specific enzyme, with the pyridyl-imidazole core itself acting as the signaling unit or being attached to a separate fluorescent reporter. Probes can be designed to respond to changes in the cellular environment, such as pH or the presence of reactive oxygen species. thno.org The development of this compound into a specific probe for elucidating biological pathways is a compelling direction for future research at the interface of chemistry and biology.

Synergistic Approaches in Combination with Other Bioactive Scaffolds

A modern strategy in drug discovery involves combining two or more known bioactive scaffolds into a single hybrid molecule. This approach can lead to compounds with synergistic activity, improved selectivity, or a novel mechanism of action. Imidazo[1,2-a]pyridine (B132010) derivatives, which are structural isomers of the title compound, have been combined with other molecules like curcumin (B1669340) to enhance anti-inflammatory effects. rsc.org

Given that both pyridine and imidazole rings are privileged structures in medicinal chemistry, this compound is an attractive candidate for this synergistic approach. It could be covalently linked to other pharmacophores, such as those found in existing anti-cancer, anti-inflammatory, or anti-microbial drugs. The resulting hybrid could potentially overcome drug resistance or exhibit enhanced potency. This area remains a prospective field for the application of this compound in the development of next-generation therapeutic agents.

Q & A

Q. Basic

  • ¹H/¹³C NMR : Analyze aromatic proton environments (δ 6.8–8.5 ppm for pyridine/imidazole protons) and amine NH₂ signals (δ 4.5–5.5 ppm, broad). For example, 2-(2-bromophenoxy)pyridin-3-amine showed distinct splitting patterns (e.g., dd at δ 7.65 ppm) .
  • IR spectroscopy : Confirm NH₂ stretches (~3300–3400 cm⁻¹) and imidazole/pyridine ring vibrations (1600–1500 cm⁻¹) .
  • LC-MS/ESI : Validate molecular weight (e.g., [M+H]+ = 265.0 for bromo derivatives) .

How can computational methods like DFT aid in predicting the reactivity and electronic properties of this compound?

Advanced
Density Functional Theory (DFT) studies on analogous aminoimidazodipyridines reveal:

  • Electron distribution : Imidazole nitrogen lone pairs influence nucleophilic reactivity at the pyridine ring .
  • Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps predict charge-transfer interactions, relevant for biological activity (e.g., COX-2 inhibition) .
  • Solvent effects : Polarizable continuum models (PCM) simulate solvation effects on stability .

How should researchers address discrepancies in biological activity data across different assay conditions?

Q. Advanced

  • Assay standardization : Replicate experiments under controlled conditions (e.g., pH, temperature) to minimize variability .
  • Structure-Activity Relationship (SAR) : Compare substituent effects; e.g., methylsulfonyl groups enhance COX-2 selectivity .
  • Cross-validation : Use orthogonal assays (e.g., enzymatic inhibition vs. cell-based assays) to confirm activity .

What strategies ensure regioselectivity during the synthesis of imidazo-pyridine derivatives?

Q. Basic

  • Directing groups : Electron-withdrawing substituents (e.g., nitro) on pyridine direct imidazole cyclization to specific positions .
  • Metal catalysis : Pd-mediated C–H activation ensures selective coupling at the 2-position of pyridine .

How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Q. Advanced

  • SHELX refinement : Use SHELXL for high-resolution structure determination, especially for hydrogen bonding networks involving NH₂ groups .
  • Twinned data handling : SHELXE robustly phases macromolecular complexes, even with imperfect crystals .

What experimental approaches elucidate structure-activity relationships (SAR) for imidazo-pyridine derivatives?

Q. Advanced

  • Derivatization : Synthesize analogs with varied substituents (e.g., halogen, methoxy) and compare bioactivity .
  • Molecular docking : Simulate binding modes to target proteins (e.g., COX-2) using software like AutoDock .
  • Pharmacophore mapping : Identify critical functional groups (e.g., NH₂ for hydrogen bonding) using Schrödinger Suite .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.